molecular formula C13H19N B6330445 (3-Phenylbutyl)(prop-2-en-1-yl)amine CAS No. 1240567-64-9

(3-Phenylbutyl)(prop-2-en-1-yl)amine

Cat. No.: B6330445
CAS No.: 1240567-64-9
M. Wt: 189.30 g/mol
InChI Key: QCHJBYBJXKOSQF-UHFFFAOYSA-N
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Description

(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride (CAS No. 1240569-38-3) is an organic amine salt with the molecular formula C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol . Structurally, it consists of a secondary amine core substituted with a 3-phenylbutyl group (providing aromaticity and hydrophobicity) and a prop-2-en-1-yl (allyl) group, which introduces reactivity through the alkene moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Synthesis: The compound is typically synthesized via nucleophilic substitution, reacting (3-phenylbutyl)amine with prop-2-en-1-yl chloride in the presence of a base like K₂CO₃ or NaOH . Key reactions include:

  • Alkylation: Reacts with benzyl chloride (DMF, 80°C) to form a tertiary amine (68% yield).
  • Acylation: Forms an N-acetyl derivative with acetyl chloride (82% yield) .

Properties

IUPAC Name

3-phenyl-N-prop-2-enylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHJBYBJXKOSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylbutyl)(prop-2-en-1-yl)amine typically involves the reaction of 3-phenylbutylamine with an appropriate allylating agent under controlled conditions. One common method is the alkylation of 3-phenylbutylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylbutyl)(prop-2-en-1-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3-Phenylbutyl)(prop-2-en-1-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Phenylbutyl)(prop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its hybrid structure combining a bulky 3-phenylbutyl group and a reactive allyl chain. Below is a comparative analysis with structurally related amines:

Compound Name Key Structural Features Reactivity/Biological Activity Differences Reference
(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride Shorter phenylpropyl chain (C₃ vs. C₄) Higher reactivity due to reduced steric hindrance; lower anticancer activity (IC₅₀ > 30 μM)
Ethyl(prop-2-en-1-yl)amine hydrochloride Ethyl group instead of phenylbutyl Lacks aromaticity; weaker receptor binding; limited biological activity
Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine Alkyne (C≡C) and alkene (C=C) groups Enhanced reactivity for click chemistry; no reported anticancer data
3-Phenylbutan-2-amine Phenethylamine backbone (no allyl group) Stimulant properties (similar to amphetamine); no significant cytotoxicity

Physicochemical Properties

  • Solubility : The hydrochloride salt of (3-phenylbutyl)(prop-2-en-1-yl)amine shows higher aqueous solubility than its hydrobromide or sulfate analogs due to Cl⁻’s smaller ionic radius .
  • Stability : The allyl group undergoes slow Z→E isomerization (λ = 254 nm, quantum yield = 0.45) and C–N bond cleavage (λ = 365 nm, quantum yield = 0.12), which is slower than primary amines due to steric protection .

Key Differentiators

Steric Effects : The 3-phenylbutyl group reduces nucleophilic substitution rates compared to shorter-chain analogs (e.g., 3-phenylpropyl derivatives) .

Salt Form : Hydrochloride salts offer better pharmacokinetic profiles than hydrobromide or sulfate salts in vivo .

Research Implications

The compound’s dual functionality (aromatic hydrophobicity and allyl reactivity) makes it a versatile scaffold for drug development. Future studies should explore:

  • Derivatization : Introducing electron-withdrawing groups to the phenyl ring to enhance anticancer potency.
  • Target Identification : Elucidating specific enzyme/receptor targets for neuroprotection.
  • Formulation : Optimizing salt forms (e.g., mesylate) for improved bioavailability .

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